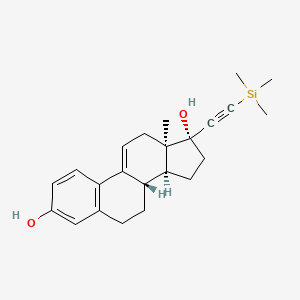
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol is a synthetic derivative of estradiol, a form of estrogen. This compound is designed to modify the biological activity and stability of estradiol, potentially enhancing its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol typically involves multiple steps:
Starting Material: The synthesis begins with estradiol.
Dehydrogenation: The 9,11-dehydro modification is introduced through a dehydrogenation reaction.
Silylation: The trimethyl(prop-1-yn-1-yl)silyl group is added using a silylation reaction, often involving reagents like trimethylsilyl chloride and a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated purification systems may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may convert double bonds to single bonds, altering the compound’s structure.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of other biologically active compounds.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Hormone Research: Used in studies related to estrogen receptor binding and activity.
Cell Signaling: Investigates the role of modified estrogens in cell signaling pathways.
Medicine
Therapeutic Agents: Potential use in hormone replacement therapy or as a treatment for estrogen-related disorders.
Drug Development: Serves as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Pharmaceutical Manufacturing: Used in the production of estrogenic drugs.
Biotechnology: Employed in the development of biosensors and diagnostic tools.
Mécanisme D'action
The mechanism of action involves binding to estrogen receptors, modulating gene expression, and influencing various physiological processes. The modifications in the compound may enhance its binding affinity, stability, and selectivity for specific receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The parent compound, widely used in hormone therapy.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: Another synthetic estrogen used in contraceptives.
Uniqueness
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol is unique due to its specific modifications, which may confer enhanced stability, bioavailability, and receptor selectivity compared to other estrogens.
Propriétés
Formule moléculaire |
C23H30O2Si |
|---|---|
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
(8S,13R,14S,17R)-13-methyl-17-(2-trimethylsilylethynyl)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H30O2Si/c1-22-11-9-19-18-8-6-17(24)15-16(18)5-7-20(19)21(22)10-12-23(22,25)13-14-26(2,3)4/h6,8-9,15,20-21,24-25H,5,7,10-12H2,1-4H3/t20-,21+,22-,23+/m1/s1 |
Clé InChI |
UFGUELQAZSQAJC-ACESQOTJSA-N |
SMILES isomérique |
C[C@@]12CC=C3[C@H]([C@@H]1CC[C@@]2(C#C[Si](C)(C)C)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CC=C3C(C1CCC2(C#C[Si](C)(C)C)O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


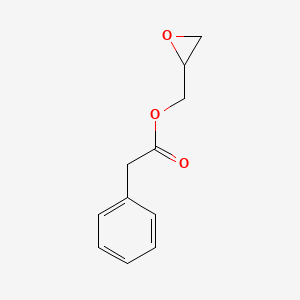
![3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate](/img/structure/B13421517.png)

![3-Fluoro-7-methylbenz[a]anthracene](/img/structure/B13421531.png)
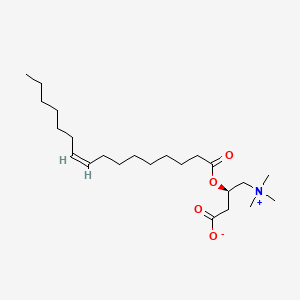
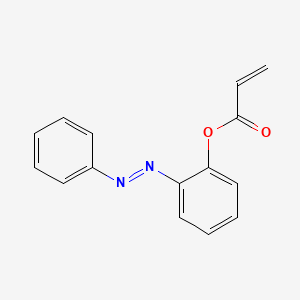

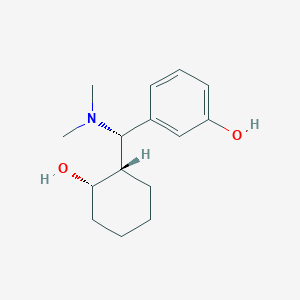
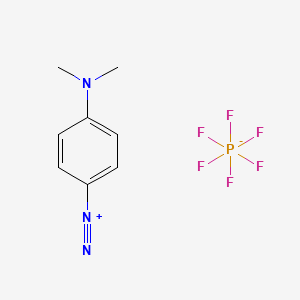

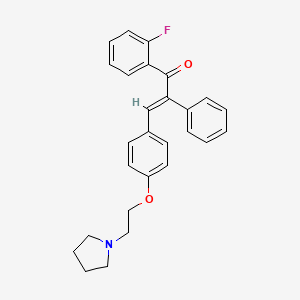
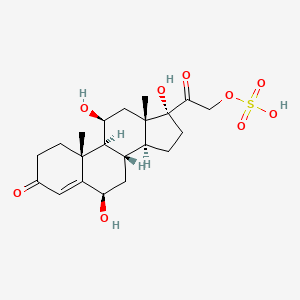
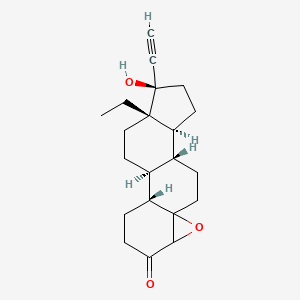
![Spiro[isobenzofuran-1(3H),1'-[1H,3H]naphtho[1,8-cd]pyran]-3,3'-dione](/img/structure/B13421598.png)
